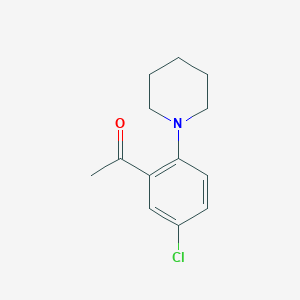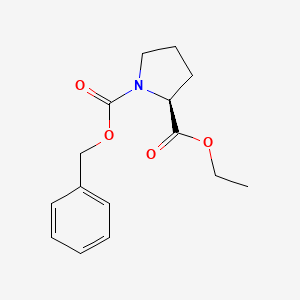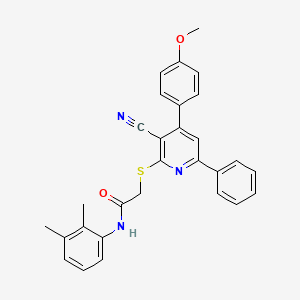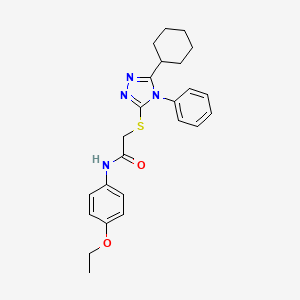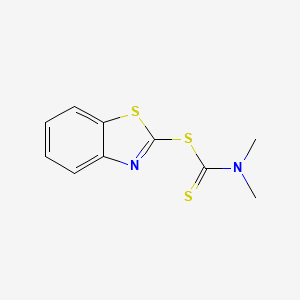
Carbamic acid, dimethyldithio-, 2-benzothiazolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Métodos De Preparación
The synthesis of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with N,N-dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Análisis De Reacciones Químicas
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Aplicaciones Científicas De Investigación
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Mecanismo De Acción
The mechanism of action of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of enzymes by binding to their active sites. For example, it can inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in bacteria, leading to antimicrobial effects. The compound can also induce apoptosis in cancer cells by activating caspase pathways .
Comparación Con Compuestos Similares
1,3-Benzothiazol-2-yl N,N-dimethylcarbamodithioate can be compared with other benzothiazole derivatives such as:
2-Mercaptobenzothiazole: Used as a vulcanization accelerator and corrosion inhibitor.
Benzothiazole-2-thiol: Known for its antimicrobial and antifungal properties.
Benzothiazole-2-sulfonamide: Exhibits anti-inflammatory and anticancer activities.
The uniqueness of 1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate lies in its combination of the benzothiazole ring with the dimethylcarbamodithioate group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
3432-25-5 |
|---|---|
Fórmula molecular |
C10H10N2S3 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S3/c1-12(2)10(13)15-9-11-7-5-3-4-6-8(7)14-9/h3-6H,1-2H3 |
Clave InChI |
DQXSUEZFMYQFSC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
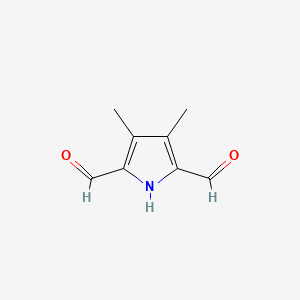
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
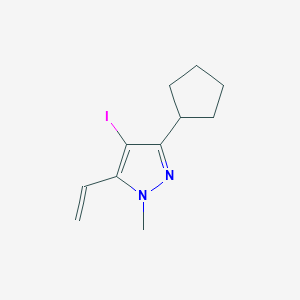
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
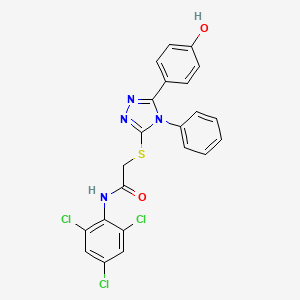
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
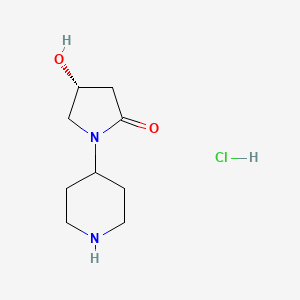
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
